molecular formula C6H10N2O B8498796 5-(1-Hydroxyethyl)-1-methylimidazole

5-(1-Hydroxyethyl)-1-methylimidazole

Cat. No.: B8498796
M. Wt: 126.16 g/mol
InChI Key: DBBKCUGGTZSDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Hydroxyethyl)-1-methylimidazole is a high-purity chemical compound for research and development purposes. This substituted imidazole serves as a versatile building block in organic synthesis and medicinal chemistry, particularly for constructing more complex molecules featuring the imidazole heterocycle. The presence of both a hydroxymethyl group and a methyl substituent on the imidazole ring makes it a potential precursor for ligands, pharmaceuticals, and functional materials. Researchers value this compound for its potential to mimic aspects of biologically relevant structures, similar to other imidazole-based molecules . It is strictly for professional lab use as a chemical intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-(3-methylimidazol-4-yl)ethanol

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-7-4-8(6)2/h3-5,9H,1-2H3

InChI Key

DBBKCUGGTZSDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CN1C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 1 Hydroxyethyl 1 Methylimidazole

Classical and Established Synthetic Routes to 5-(1-Hydroxyethyl)-1-methylimidazole

Traditional synthetic approaches to this compound rely on well-established, multi-step sequences. These methods prioritize the construction of the core heterocyclic structure followed by targeted functionalization.

The formation of the 1-methylimidazole (B24206) nucleus is the foundational step in the synthesis. Industrially, two primary routes are employed for the synthesis of 1-methylimidazole. The most common method involves the acid-catalyzed methylation of imidazole (B134444) with methanol (B129727). wikipedia.orgchemicalbook.com An alternative is the Radziszewski reaction, which constructs the imidazole ring from glyoxal (B1671930), formaldehyde (B43269), and a mixture of ammonia (B1221849) and methylamine (B109427) in a one-pot process. wikipedia.orgchemicalbook.com

For laboratory-scale synthesis, methylation of the imidazole ring is typically achieved after its formation. A common precursor is 4(5)-methylimidazole, which can be synthesized through the reaction of dihydroxyacetone with formamide (B127407) and formaldehyde. The subsequent methylation presents a challenge of regioselectivity, as it can occur at either the N1 or N3 position. The vapor-phase alkylation of 4(5)-methylimidazole with methanol over specific zeolite catalysts has been shown to influence the regioselectivity of this step. rsc.org For instance, Y-zeolites tend to favor the formation of 1,5-dimethylimidazole, whereas Beta-zeolites predominantly yield 1,4-dimethylimidazole. rsc.org

Method Reactants Conditions Primary Product
Industrial Methylation Imidazole, MethanolAcid catalyst1-Methylimidazole
Radziszewski Reaction Glyoxal, Formaldehyde, Ammonia, MethylamineOne-pot reaction1-Methylimidazole
Zeolite-Catalyzed Alkylation 4(5)-Methylimidazole, MethanolY-Zeolite (vapor phase)1,5-Dimethylimidazole
Zeolite-Catalyzed Alkylation 4(5)-Methylimidazole, MethanolBeta-Zeolite (vapor phase)1,4-Dimethylimidazole

This table summarizes common methods for the synthesis of the methylated imidazole core.

Once the 1-methylimidazole core is obtained, the next critical step is the introduction of the 1-hydroxyethyl group at the C5 position. Direct functionalization of the imidazole ring can be difficult due to the similar reactivity of the C4 and C5 positions. Therefore, regioselective strategies often involve the use of a directing group or a pre-functionalized intermediate.

The 1-hydroxyethyl side chain can then be installed via two primary methods:

Acylation followed by Reduction: The 5-iodo-1-methylimidazole can undergo a metal-catalyzed cross-coupling reaction with an acetylating agent to form 5-acetyl-1-methylimidazole. Subsequent reduction of the ketone with a reducing agent like sodium borohydride (B1222165) would yield the desired this compound.

Reaction with an Acetaldehyde (B116499) Equivalent: Alternatively, the 5-iodo-1-methylimidazole can be converted into an organometallic species, such as a Grignard or organolithium reagent. This nucleophilic intermediate can then react with acetaldehyde to directly form the 1-hydroxyethyl side chain. The synthesis of xestomanzamine A utilized a similar approach, where a 5-lithioimidazole derivative was coupled with an ester moiety. researchgate.net

Step Intermediate Reagents Purpose
Halogenation 1-MethylimidazoleN-Iodosuccinimide (NIS) or I2Formation of 5-iodo-1-methylimidazole researchgate.net
Acylation 5-Iodo-1-methylimidazoleAcetylating agent, Pd catalystIntroduction of acetyl group at C5
Reduction 5-Acetyl-1-methylimidazoleSodium Borohydride (NaBH4)Conversion of ketone to secondary alcohol
Organometallic Formation 5-Iodo-1-methylimidazolen-Butyllithium or MgGeneration of a C5 nucleophile researchgate.net
Aldehyde Addition 5-Lithio-1-methylimidazoleAcetaldehydeFormation of the 1-hydroxyethyl side chain

This table outlines key steps in the regioselective functionalization to introduce the hydroxyethyl (B10761427) side chain.

Novel and Emerging Synthetic Pathways for this compound

Recent advancements in synthetic chemistry offer more efficient, sustainable, and scalable alternatives to classical methods. These emerging pathways focus on enzymatic catalysis, green chemistry principles, and continuous manufacturing processes.

Chemo-enzymatic synthesis integrates the high selectivity of biocatalysts with the versatility of chemical transformations. nih.gov For the synthesis of this compound, an enzyme-catalyzed reduction of the precursor, 5-acetyl-1-methylimidazole, presents a significant advantage. The use of a ketoreductase enzyme could provide high enantioselectivity, yielding a specific stereoisomer of the final product, which is often crucial for biological applications. This approach avoids the use of chiral chemical reagents and typically proceeds under mild reaction conditions. The broad substrate tolerance of many enzymes suggests that they could be adapted for this specific transformation, providing a greener and more precise synthetic route. nih.gov

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. wjbphs.comresearchgate.net The application of these principles to the synthesis of imidazole derivatives is an active area of research. researchgate.netnih.gov For the synthesis of this compound, several green strategies can be envisioned:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water or bio-based solvents can significantly reduce the environmental impact. nih.gov

Catalysis: Employing reusable solid acid catalysts for the imidazole core synthesis or methylation steps can replace corrosive liquid acids. google.com Biocatalysts, like lemon juice, have been reported for the synthesis of triaryl-imidazoles, highlighting the potential for readily available and non-toxic catalysts. researchgate.net

Energy Efficiency: Microwave-assisted or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net The synthesis of triphenyl imidazole using a microwave-assisted approach resulted in a significantly higher yield (90.90%) compared to the conventional method (69.60%). wjbphs.com

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. nih.govresearchgate.net The synthesis of imidazole derivatives and other heterocyclic compounds has been successfully demonstrated in continuous-flow systems. nih.govresearchgate.net

A potential flow process for this compound could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream without isolation. For example, a flow reactor could be designed for the regioselective metalation of 1-methylimidazole followed by an immediate reaction with acetaldehyde. This approach minimizes the handling of unstable organometallic intermediates and allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purities. nih.gov The integration of in-line purification techniques, such as microfluidic extraction, can further streamline the process, delivering the final product with high purity. nih.gov

Methodology Key Principle Potential Application in Synthesis Advantages
Chemo-enzymatic Use of enzymes for selective transformationsEnantioselective reduction of 5-acetyl-1-methylimidazoleHigh stereoselectivity, mild conditions nih.gov
Green Chemistry Waste minimization, use of benign substancesUse of water as a solvent, biocatalysts, microwave heatingReduced environmental impact, improved safety wjbphs.comresearchgate.net
Flow Chemistry Continuous processing in reactorsMulti-step synthesis without isolation of intermediatesEnhanced safety, scalability, process control nih.govresearchgate.net

This table compares emerging synthetic methodologies and their potential application to the synthesis of this compound.

Stereoselective Synthesis of this compound

Achieving stereocontrol at the C1 position of the hydroxyethyl substituent is paramount for accessing enantiomerically pure forms of this compound. This can be accomplished through either enantioselective or diastereoselective approaches.

Enantioselective methods aim to directly produce one enantiomer of the target molecule in excess over the other from an achiral precursor. Key strategies include the use of chiral auxiliaries and asymmetric catalysis.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be appended to a precursor, such as 1-methylimidazole-5-carboxylic acid, to direct the formation of the chiral alcohol.

One of the most reliable methods involves the use of Evans' oxazolidinone auxiliaries. wikipedia.org In a potential synthetic route, 1-methylimidazole-5-carboxylic acid could be converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) to form an N-acyl oxazolidinone. This intermediate establishes a chiral environment around the acyl group. A subsequent diastereoselective reduction of the ketone, formed after methylation, or a direct diastereoselective addition of a methyl nucleophile would be directed by the steric hindrance of the auxiliary. The final step would involve the hydrolytic cleavage of the auxiliary to yield the enantiomerically enriched this compound.

Another well-established class of auxiliaries includes those derived from pseudoephedrine. nih.gov Amides formed between a carboxylic acid and pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts with high diastereoselectivity. nih.gov While typically used for α-alkylation of carboxylic acids, this principle can be adapted. An N-acyl derivative of pseudoephedrine could be used to control the stereoselective addition of a methyl group.

Chiral Auxiliary TypeExample AuxiliaryGeneral MechanismPotential Diastereoselectivity
Oxazolidinones (Evans)(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneForms N-acyl intermediate; steric hindrance directs nucleophilic attack on the carbonyl.High (often >95:5 dr)
Pseudoephedrine Amides(1R,2R)-(-)-PseudoephedrineForms a chiral amide; chelation-controlled enolate formation directs alkylation.High (often >90:10 dr)
Camphorsultams (Oppolzer)(1S)-(-)-2,10-CamphorsultamForms N-acyl sultam; provides rigid steric environment for controlling reactions.Excellent (often >98:2 dr)
Sulfur-based AuxiliariesIndene-based ThiazolidinethioneUsed in aldol (B89426) and Michael additions with superior performance in many cases. scielo.org.mxresearchgate.netVery High

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The most direct application for synthesizing this compound is the asymmetric reduction of a ketone precursor, 5-acetyl-1-methylimidazole.

Catalytic asymmetric hydrosilylation followed by hydrolysis is a powerful method for the enantioselective reduction of ketones. Rhenium-based complexes with chiral ligands, such as cyanobis(oxazoline) ligands, have shown high enantioselectivity in the reduction of various ketones. nih.gov Similarly, chiral ruthenium and rhodium catalysts, particularly those employing ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used for asymmetric hydrogenation.

Another prominent method is asymmetric transfer hydrogenation, often employing catalysts developed by Noyori. These systems typically use a chiral Ru(II)-diamine complex and a hydrogen source like isopropanol (B130326) or formic acid to reduce prochiral ketones with excellent enantioselectivity. The choice of catalyst, solvent, and hydrogen source can be fine-tuned to optimize both the yield and the enantiomeric excess (ee) for the reduction of 5-acetyl-1-methylimidazole.

Catalytic SystemExample Catalyst/LigandReaction TypeTypical SubstratesPotential Selectivity (ee)
Noyori-type CatalystsRu(II)-TsDPENAsymmetric Transfer HydrogenationAromatic Ketones>95%
Rhodium/Ruthenium CatalysisRh(I) or Ru(II) with (S)-BINAPAsymmetric HydrogenationFunctionalized Ketones>90%
CBS ReductionCorey-Bakshi-Shibata CatalystAsymmetric Borane ReductionProchiral Ketones>98%
Hydrosilylation Catalysts(CN-Box)Re(V)-Oxo ComplexesAsymmetric HydrosilylationAromatic Ketones nih.govup to 96% nih.gov

Diastereoselective synthesis involves reactions where an achiral or racemic substrate reacts with a chiral reagent or in a chiral environment to form diastereomers in unequal amounts. While the target molecule itself has only one stereocenter, diastereoselective control becomes the core principle when a chiral auxiliary is used.

As described in Section 2.3.1.1, the attachment of a chiral auxiliary to an imidazole precursor creates a diastereomeric intermediate. The pre-existing stereocenter(s) on the auxiliary influences the creation of the new stereocenter at the C1 position of the ethyl group. The reaction proceeds through a diastereomeric transition state, and the energy difference between the possible transition states determines the ratio of the resulting diastereomeric products. For example, in an Evans aldol-type reaction, the (Z)-enolate formed from the N-acyl oxazolidinone reacts with an electrophile via a chair-like transition state, where the substituents on the auxiliary effectively block one face of the enolate, leading to a highly diastereoselective addition. wikipedia.org This high level of diastereocontrol in the intermediate step is subsequently translated into high enantioselectivity in the final product after the auxiliary is cleaved.

Enantioselective Synthesis of this compound Isomers

Precursor Chemistry and Intermediate Synthesis for this compound

The synthesis of this compound relies on the availability of key functionalized 1-methylimidazole precursors. The two most logical intermediates are 1-methyl-1H-imidazole-5-carbaldehyde and 5-acetyl-1-methylimidazole.

The synthesis of 1-methyl-1H-imidazole-5-carbaldehyde can be achieved through several routes. One common method involves the N-methylation of a commercially available imidazole-5-carbaldehyde. dergipark.org.tr The methylation can be performed using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. dergipark.org.tr An alternative approach starts with 1-methylimidazole, which is then formylated at the C5 position, often using a Vilsmeier-Haack reaction (POCl₃/DMF).

The synthesis of 5-acetyl-1-methylimidazole can be approached similarly. One could start with the N-methylation of 5-acetyl-1H-imidazole. Alternatively, 1-methylimidazole can undergo Friedel-Crafts acylation with acetic anhydride (B1165640) or acetyl chloride, although regioselectivity can be an issue. A more controlled method involves the reaction of 1-methyl-1H-imidazole-5-carbaldehyde with a methyl Grignard reagent, followed by oxidation of the resulting secondary alcohol to the ketone.

Once these precursors are obtained, the final product can be synthesized:

From 1-methyl-1H-imidazole-5-carbaldehyde : A Grignard reaction with a methylmagnesium halide (e.g., CH₃MgBr) in an anhydrous ether solvent like THF will add a methyl group to the aldehyde carbonyl, yielding this compound after an aqueous workup.

From 5-acetyl-1-methylimidazole : A simple reduction of the ketone using a hydride reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) will produce the target secondary alcohol.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. The key transformations to consider for optimization are the Grignard addition to the aldehyde and the reduction of the ketone.

For the Grignard reaction of 1-methyl-1H-imidazole-5-carbaldehyde with methylmagnesium bromide, several parameters are critical:

Reagent Quality : The Grignard reagent must be freshly prepared or properly titrated. The aldehyde precursor must be free of water and acidic impurities.

Solvent : The reaction must be conducted in a strictly anhydrous ethereal solvent (THF, diethyl ether) to prevent quenching of the highly basic Grignard reagent.

Temperature : The addition of the aldehyde to the Grignard reagent should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize the formation of side products. The reaction may then be allowed to warm to room temperature to ensure completion.

Stoichiometry : A slight excess (1.1-1.5 equivalents) of the Grignard reagent is often used to drive the reaction to completion.

Work-up : A careful quench with saturated aqueous ammonium (B1175870) chloride solution is typically preferred over water or strong acid to prevent degradation of the product and to neutralize the reaction mixture.

For the reduction of 5-acetyl-1-methylimidazole using sodium borohydride, optimization involves:

Solvent : Protic solvents like methanol or ethanol (B145695) are commonly used and can accelerate the reduction. The choice of solvent can influence reaction rates and selectivity.

Temperature : The reaction is often run at 0 °C to room temperature. Lower temperatures can improve selectivity if competing reactions are a concern.

pH Control : Maintaining a neutral or slightly basic pH during the reaction and work-up can be important for the stability of the imidazole ring.

Reducing Agent : While NaBH₄ is mild and convenient, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used but require stricter anhydrous conditions and a different work-up procedure.

ReactionParameterConditionReason for Optimization
Grignard AdditionSolventAnhydrous THF or Et₂OPrevents reagent quenching; ensures solubility.
Temperature0 °C to Room TempControls exothermicity; minimizes side reactions.
Reagent Ratio1.1-1.5 eq. CH₃MgBrEnsures complete conversion of the aldehyde.
Work-upSat. aq. NH₄ClProvides a mild quench to neutralize the reaction.
Ketone ReductionReducing AgentNaBH₄Mild, selective, and easy to handle.
SolventMethanol or EthanolGood solubility for substrate and reagent; protic nature assists reduction.
Temperature0 °C to Room TempControls reaction rate; generally sufficient for NaBH₄ reductions.

Mechanistic Investigations of Reactions Involving 5 1 Hydroxyethyl 1 Methylimidazole

Reaction Mechanisms of 5-(1-Hydroxyethyl)-1-methylimidazole Formation

The formation of the 1,5-disubstituted imidazole (B134444) ring system present in this compound can be understood by examining general synthetic routes to analogous imidazole structures. While specific mechanistic studies for this exact molecule are not extensively documented, the reaction pathways can be inferred from well-established methods for imidazole synthesis, such as the condensation of α-dicarbonyl compounds with aldehydes and amines, or the reaction of α-hydroxyketones with amidines.

One plausible pathway for the formation of this compound involves the reaction of an equivalent of a C3 synthon, such as 1-hydroxy-2-butanone, with formaldehyde (B43269) and methylamine (B109427). The mechanism likely proceeds through a series of condensation and cyclization steps.

Alternatively, in syntheses involving the condensation of an α-hydroxyketone with an amidine, the initial nucleophilic attack of the amidine on the carbonyl group or the subsequent dehydration step could be rate-limiting. Computational studies on the formation of the parent imidazole ring from glyoxal (B1671930) and ammonia (B1221849) have suggested that the final dehydration and aromatization step possesses a significant energy barrier, potentially making it the RDS. acs.org

Transition state analysis provides a molecular-level picture of the highest energy point along the reaction coordinate. For the formation of the imidazole ring, theoretical calculations on simpler systems have been employed to model the transition states of the key steps. acs.org These studies indicate that the transition state for the cyclization step involves a highly organized assembly of the reacting molecules. The geometry of the transition state is critical in determining the regioselectivity of the substitution pattern on the final imidazole product.

For the formation of a 1,5-disubstituted imidazole, the transition state for the cyclization would involve the formation of the N1-C5 and N3-C4 bonds. The energies of the competing transition states leading to different regioisomers determine the final product distribution. Factors such as steric hindrance and electronic effects of the substituents play a crucial role in stabilizing or destabilizing these transition states.

Reaction Mechanisms of this compound Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary hydroxyl group on the ethyl side chain and the imidazole ring itself. Mechanistic investigations into the transformations of this molecule would focus on the distinct reactivity of these two sites.

The secondary hydroxyl group in this compound can undergo a variety of reactions typical of alcohols, including oxidation, esterification, and etherification. The mechanism of these reactions is well-understood in organic chemistry.

Oxidation: The oxidation of the secondary alcohol to a ketone (5-acetyl-1-methylimidazole) can be achieved using various oxidizing agents. The mechanism depends on the reagent used. For example, with a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds through the formation of a chromate (B82759) ester followed by an E2-like elimination of the α-proton.

Esterification: The formation of an ester from the hydroxyl group and a carboxylic acid (or its derivative) typically proceeds via a nucleophilic acyl substitution mechanism. Under acidic conditions (Fischer esterification), the carboxylic acid is protonated to increase its electrophilicity, followed by nucleophilic attack by the hydroxyl group.

Etherification: The Williamson ether synthesis provides a pathway for forming an ether. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

The presence of the nearby imidazole ring may influence the reactivity of the hydroxyl group through neighboring group participation, potentially altering reaction rates and mechanisms. psu.edu

The imidazole ring is an aromatic heterocycle with a rich and diverse reactivity. It can act as a base, a nucleophile, and undergo electrophilic and nucleophilic substitution reactions. chemistry-online.compharmaguideline.com

Electrophilic Aromatic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution, such as nitration, halogenation, and sulfonation. uobabylon.edu.iq The position of substitution (C2, C4, or C5) is influenced by the electronic effects of the existing substituents (the methyl group at N1 and the hydroxyethyl (B10761427) group at C5) and the reaction conditions. The N-methyl group generally directs electrophilic attack to the C4 and C5 positions. Given that C5 is already substituted, electrophilic attack would likely occur at the C4 or C2 position. The mechanism involves the formation of a resonance-stabilized cationic intermediate (a σ-complex or arenium ion). nih.gov

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. pharmaguideline.com However, reactions such as the displacement of a leaving group (e.g., a halogen) from the ring can occur under forcing conditions. The mechanism can proceed through an addition-elimination pathway involving a Meisenheimer-like intermediate.

N-Alkylation and N-Acylation: While the N1 position is already substituted with a methyl group, the N3 nitrogen atom retains its basic and nucleophilic character and can be alkylated or acylated to form an imidazolium (B1220033) salt. chemistry-online.com

Kinetic Studies of this compound Reactions

For instance, a kinetic study of the esterification of the hydroxyl group would likely reveal the reaction order with respect to the alcohol, the carboxylic acid, and any catalyst used. By measuring the initial rates of the reaction at varying reactant concentrations, the rate law can be determined.

A hypothetical kinetic study on an electrophilic substitution reaction on the imidazole ring would involve monitoring the disappearance of the starting material or the appearance of the product over time, typically using spectroscopic methods like UV-Vis or NMR spectroscopy. The dependence of the reaction rate on the concentrations of the imidazole substrate and the electrophile would provide insights into the rate-determining step of the mechanism.

The following table presents hypothetical kinetic data for a reaction involving a substituted imidazole, illustrating the type of information that would be obtained from such a study.

Experiment[Imidazole Derivative] (M)[Reagent] (M)Initial Rate (M/s)
10.10.11.5 x 10-4
20.20.13.0 x 10-4
30.10.21.5 x 10-4

From such data, one could deduce that the reaction is first order with respect to the imidazole derivative and zero order with respect to the reagent, suggesting that the reagent is not involved in the rate-determining step.

Furthermore, by conducting these kinetic experiments at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation. This provides valuable information about the energy barrier of the reaction.

Temperature (K)Rate Constant (k) (s⁻¹)
2981.5 x 10⁻³
3083.1 x 10⁻³
3186.0 x 10⁻³

This data could then be used to construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders and rate constants is a primary step in elucidating a reaction mechanism. This is typically achieved by systematically varying the concentration of reactants and observing the effect on the initial reaction rate. For a hypothetical reaction where this compound reacts with a generic electrophile (E+), the rate law can be expressed as:

Rate = k[this compound]^m[E+]^n

Here, 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with an Electrophile at 298 K

ExperimentInitial [this compound] (M)Initial [E+] (M)Initial Rate (M/s)
10.100.102.5 x 10-4
20.200.105.0 x 10-4
30.100.205.0 x 10-4

Influence of Temperature on Reaction Rates

Temperature has a significant impact on reaction rates, a relationship quantified by the Arrhenius equation:

k = Ae^(-Ea/RT)

where 'k' is the rate constant, 'A' is the pre-exponential factor, 'Ea' is the activation energy, 'R' is the gas constant, and 'T' is the absolute temperature. An increase in temperature generally leads to a higher reaction rate, as more molecules possess the minimum energy required for a reaction to occur.

By conducting the reaction at various temperatures and measuring the corresponding rate constants, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot).

Table 2: Hypothetical Temperature Dependence of the Rate Constant for a Reaction of this compound

Temperature (K)Rate Constant, k (M-1s-1)
2980.025
3080.052
3180.105
3280.208

The data in Table 2 illustrates that the rate constant approximately doubles for every 10 K increase in temperature, a common rule of thumb for many chemical reactions. From an Arrhenius plot derived from this data, a hypothetical activation energy could be calculated, providing insight into the energy barrier of the reaction.

Thermodynamic Analysis of this compound Transformations

A thermodynamic analysis of reactions involving this compound provides information about the spontaneity and equilibrium position of the transformation. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which are related by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction (endothermic or exothermic), while the entropy change (ΔS) relates to the change in disorder of the system. These parameters can be determined experimentally through calorimetry or by studying the temperature dependence of the equilibrium constant.

Table 3: Hypothetical Thermodynamic Parameters for a Transformation of this compound at 298 K

ParameterValue
ΔH (kJ/mol)-60
ΔS (J/mol·K)-50
ΔG (kJ/mol)-45.1

The hypothetical data in Table 3 suggests an exothermic reaction (negative ΔH) that leads to a more ordered state (negative ΔS). The large negative ΔG indicates that the transformation is spontaneous under standard conditions.

Solvent Effects on the Reactivity and Selectivity of this compound

The choice of solvent can profoundly influence the rate and outcome of a reaction. Solvents can affect the stability of reactants, transition states, and products through various interactions such as polarity, hydrogen bonding, and polarizability. For reactions involving polar or charged species, a change in solvent polarity can lead to significant changes in the reaction rate.

For instance, in a nucleophilic substitution reaction where this compound acts as a nucleophile, a polar aprotic solvent might be preferred over a polar protic solvent. Polar aprotic solvents can solvate the cation but not the nucleophile, leaving the nucleophile more reactive. In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.

Table 4: Hypothetical Solvent Effects on the Rate Constant of a Reaction Involving this compound at 298 K

SolventDielectric Constant (ε)Relative Rate Constant
Hexane1.91
Dichloromethane9.150
Acetone21500
Acetonitrile (B52724)37.51500
Methanol (B129727)33200

The hypothetical data in Table 4 demonstrates a significant increase in reaction rate with increasing solvent polarity for polar aprotic solvents. The lower relative rate in methanol, despite its high dielectric constant, could be attributed to the stabilization of the nucleophilic this compound through hydrogen bonding, thereby reducing its reactivity. These findings underscore the critical role of the solvent in controlling the kinetics and selectivity of reactions involving this compound.

Computational and Theoretical Chemistry Studies of 5 1 Hydroxyethyl 1 Methylimidazole

Electronic Structure and Bonding Analysis of 5-(1-Hydroxyethyl)-1-methylimidazole

A fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties begins with an analysis of its electronic structure. For this compound, this would involve a combination of sophisticated computational methods.

Density Functional Theory (DFT) Calculations on this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT calculations would provide invaluable insights into the electronic properties of this compound. Key parameters that would be determined include:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Electron Density Distribution: Mapping of how electrons are distributed throughout the molecule, highlighting regions of high and low electron density.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

While specific DFT data for this compound is not available, studies on related imidazole (B134444) compounds, such as 1-methylimidazole (B24206), have been performed. These studies typically employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results.

Ab Initio Methods for Electronic Configuration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be used to:

Provide a more accurate description of the electronic wave function and energy.

Investigate electron correlation effects, which are not fully accounted for in standard DFT methods.

Validate the results obtained from DFT calculations.

Research on similar molecules, like hydroxyl-functionalized imidazolium (B1220033) ionic liquids, has utilized ab initio calculations to understand intramolecular hydrogen bonding and interionic interactions. researchgate.net

Conformational Analysis of this compound

The flexibility of the 1-hydroxyethyl side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies and barriers to interconversion of these conformers is essential for a complete picture of its behavior.

Potential Energy Surface Mapping

A potential energy surface (PES) map illustrates the energy of a molecule as a function of its geometry. For this compound, a PES scan would involve systematically changing key dihedral angles in the side chain and calculating the energy at each point. This would reveal:

Global and Local Minima: Corresponding to the most stable and other metastable conformations.

Transition States: The energy maxima connecting different conformers, which determine the energy barriers for conformational changes.

Studies on related imidazole-acid complexes have utilized PES computations to understand proton shuttling and hydrogen bonding interactions. rsc.org

Torsional Energy Profiles of Side Chains

A more focused approach to conformational analysis involves calculating the torsional energy profile for rotation around specific bonds. For the 1-hydroxyethyl side chain, the key dihedral angles to investigate would be:

The C-C bond of the ethyl group.

The C-O bond of the hydroxyl group.

By rotating these bonds in increments and calculating the energy at each step, a one-dimensional energy profile is generated. This profile clearly shows the preferred rotational orientations (gauche, anti) and the energy barriers between them. This type of analysis is crucial for understanding the flexibility and preferred shapes of the molecule.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, the following spectroscopic data could be computationally generated:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies and intensities can predict the positions and relative strengths of peaks in the IR and Raman spectra. These are directly related to the molecule's bonding and structure.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that is invaluable for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, which determine the UV-Vis spectrum.

Computational studies on other imidazole derivatives have shown good agreement between calculated and experimental spectroscopic data, demonstrating the reliability of these predictive methods. mdpi.commdpi.com

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of chemical structures.

The prediction of NMR chemical shifts for this compound would typically involve the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating nuclear magnetic shielding tensors. The process generally follows these steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry. DFT functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly employed for this purpose.

NMR Shielding Calculation: Using the optimized geometry, the NMR shielding tensors for each nucleus are calculated at a higher level of theory, for instance, using the B3LYP functional with a larger basis set like 6-311+G(2d,p).

Chemical Shift Calculation: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_TMS - σ_iso.

Solvent effects are also a critical consideration in NMR prediction, as they can significantly influence chemical shifts. These effects are often incorporated into the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

For this compound, a computational study would provide predicted chemical shifts for all hydrogen and carbon atoms. The expected chemical shifts would be influenced by the electronic environment of each nucleus within the imidazole ring and the hydroxyethyl (B10761427) side chain.

Table 4.3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole Ring
N-CH₃3.6 - 3.833 - 35
H-27.5 - 7.7138 - 140
H-47.0 - 7.2128 - 130
C-5-135 - 137
Hydroxyethyl Side Chain
CH(OH)4.8 - 5.065 - 68
CH₃1.4 - 1.622 - 25
OHVariable (depends on solvent and concentration)-

Note: The values in this table are hypothetical and represent typical ranges for similar chemical environments based on computational studies of analogous imidazole derivatives. Actual predicted values would be dependent on the specific level of theory and solvent model used.

Vibrational Spectroscopy (IR/Raman) Frequency Calculations

Computational methods are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are instrumental in assigning vibrational modes to specific molecular motions, thereby aiding in the interpretation of experimental spectra.

For this compound, the theoretical vibrational spectrum would be calculated using DFT, often with the B3LYP functional and a basis set such as 6-311G(d,p). The process involves:

Geometry Optimization: Similar to NMR predictions, the first step is to obtain the equilibrium geometry of the molecule.

Frequency Calculation: At the optimized geometry, the second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies.

Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, the calculated frequencies are typically scaled by an empirical scaling factor to improve agreement with experimental data.

A detailed analysis of the calculated vibrational modes would allow for the assignment of each predicted frequency to specific bond stretches, angle bends, and torsional motions within the molecule. For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the methyl and ethyl groups, and the characteristic ring stretching and bending modes of the imidazole core.

Table 4.3.2.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
O-H Stretch3200 - 3600Stretching of the hydroxyl group, often broad in experimental IR spectra due to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Stretching of the C-H bonds on the imidazole ring.
C-H Stretch (Aliphatic)2850 - 3000Stretching of the C-H bonds in the methyl and ethyl groups.
C=N Stretch1500 - 1650Stretching of the carbon-nitrogen double bonds within the imidazole ring.
C-N Stretch1250 - 1350Stretching of the carbon-nitrogen single bonds in the imidazole ring and to the methyl group.
C-O Stretch1000 - 1260Stretching of the carbon-oxygen bond in the hydroxyethyl group.
Imidazole Ring Bending800 - 1000In-plane and out-of-plane bending modes of the imidazole ring.

Note: The frequency ranges in this table are hypothetical and based on computational studies of similar functional groups and imidazole-containing molecules. The exact calculated frequencies would depend on the chosen computational method.

Reaction Pathway Modeling for this compound Synthesis and Transformations

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This allows for the identification of transition states, the calculation of activation energies, and the determination of reaction thermodynamics, providing a deeper understanding of reaction feasibility and kinetics.

For this compound, reaction pathway modeling could be applied to investigate its synthesis and potential transformations. A plausible synthetic route involves the N-alkylation of a pre-existing imidazole derivative. For example, the synthesis could potentially proceed via the reaction of 5-(1-hydroxyethyl)imidazole with a methylating agent.

Computational modeling of such a reaction would involve:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized. The transition state (TS) structure, which is a first-order saddle point on the potential energy surface, is also located.

Frequency Calculations: Vibrational frequency calculations are performed for all stationary points to confirm their nature (minima for reactants, products, and intermediates; a single imaginary frequency for the TS) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

These calculations would typically be performed using DFT methods. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified.

For transformations of this compound, such as oxidation of the hydroxyl group, computational modeling could predict the most favorable reaction conditions and identify potential byproducts.

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its behavior in a solvent, such as water, by modeling the interactions between the solute and solvent molecules at an atomic level.

An MD simulation of this compound in an aqueous solution would typically involve the following steps:

Force Field Parameterization: A classical force field, which is a set of parameters describing the potential energy of the system, is required. For novel molecules, some of these parameters may need to be developed. This is often done by fitting to quantum mechanical data, such as that obtained from DFT calculations.

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water).

Simulation Protocol: The simulation starts with an energy minimization step to remove any unfavorable contacts. This is followed by an equilibration phase, where the temperature and pressure of the system are brought to the desired values. Finally, a production run is performed, during which the trajectory of all atoms is saved for later analysis.

Analysis of the MD trajectory can provide a wealth of information, including:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to describe the arrangement of solvent molecules around different parts of the solute. For this compound, this would reveal the hydration structure around the polar hydroxyl group and the imidazole ring.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute's hydroxyl group and water molecules, as well as between the imidazole nitrogen atoms and water, can be analyzed.

Conformational Dynamics: The flexibility of the hydroxyethyl side chain and its preferred conformations in solution can be investigated.

Such simulations would provide a microscopic picture of how this compound interacts with its environment, which is crucial for understanding its physical and chemical properties in solution. A particularly relevant analogous study involves the molecular dynamics simulations of 1-(2-Hydroxyethyl)-3-methyl imidazolium-based ionic liquids, which would provide a strong basis for understanding the behavior of the non-ionic this compound.

Advanced Structural Characterization of 5 1 Hydroxyethyl 1 Methylimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific experimental data for 5-(1-Hydroxyethyl)-1-methylimidazole is not widely published, the expected NMR spectral data can be predicted based on the analysis of closely related structures, such as (1-methyl-1H-imidazol-5-yl)methanol chemicalbook.com. The substitution of a primary alcohol with a secondary alcohol in the target compound would lead to predictable changes in the NMR spectrum, particularly in the chemical shifts and splitting patterns of the protons and carbons in the hydroxyethyl (B10761427) group.

Hypothetical ¹H and ¹³C NMR Data for this compound:

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
N-CH₃~3.6~33
Imidazole (B134444) H-2~7.5~138
Imidazole H-4~7.0~128
-CH(OH)-~4.8 (quartet)~65
-CH₃ (ethyl)~1.5 (doublet)~23
Imidazole C-5-~135

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful methods that reveal correlations between different nuclei, providing unambiguous evidence for molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the proton of the hydroxyl-bearing methine group (-CH(OH)-) and the protons of the adjacent methyl group (-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the N-methyl protons and the C-2 and C-5 carbons of the imidazole ring, as well as correlations between the protons of the hydroxyethyl group and the C-5 carbon of the imidazole ring, confirming the substitution pattern.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in their crystalline state. Unlike solution-state NMR, which averages out anisotropic interactions due to rapid molecular tumbling, ssNMR can probe these interactions, offering insights into the local environment of atoms in a solid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of less abundant nuclei like ¹³C and to narrow the spectral lines. For substituted imidazoles, ssNMR can be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts of the atoms in the imidazole ring and the substituent groups tandfonline.comnih.govacs.org. In the case of this compound, ssNMR could be used to characterize different polymorphic forms, if they exist, and to understand the molecular packing in the solid state.

The 1-hydroxyethyl substituent in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. Chiral NMR reagents are used to determine the enantiomeric purity of a sample. These reagents, which are themselves chiral, interact with the enantiomers of the analyte to form diastereomeric complexes. These diastereomeric complexes have different magnetic environments and, therefore, exhibit distinct NMR signals. By integrating the signals corresponding to each diastereomer, the enantiomeric excess (ee) of the sample can be accurately quantified. Common chiral solvating agents or derivatizing agents could be employed for this purpose.

X-ray Crystallography of this compound and Its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the crystal lattice can be determined.

For a chiral molecule like this compound, single crystal X-ray diffraction can be used to determine its absolute configuration. By employing anomalous dispersion effects, the absolute arrangement of atoms in space can be established, allowing for the unambiguous assignment of the R or S configuration at the chiral center. While a crystal structure for the title compound is not publicly available, studies on similar substituted imidazoles, such as 1-methyl-5-nitro-1H-imidazole, demonstrate the utility of this technique in defining the precise molecular geometry and orientation of substituents on the imidazole ring nih.gov.

Crystallographic Data for an Analogous Compound: 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile nih.gov

Parameter Value
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)10.9624 (16)
b (Å)7.8687 (12)
c (Å)14.292 (2)
β (°)106.727 (2)
Volume (ų)1180.6 (3)
Z4

This data is for an analogous compound and serves to illustrate the type of information obtained from a single crystal X-ray diffraction experiment.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. By providing exact mass measurements with high accuracy and resolution, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing it from isobaric interferences.

Fragmentation Pathways and Isotopic Abundance Analysis

The primary fragmentation is anticipated to occur at the C-C bond benzylic to the imidazole ring and alpha to the hydroxyl group. This alpha-cleavage is a common and energetically favorable fragmentation pathway for alcohols.

A significant fragmentation pathway would likely involve the loss of a methyl radical (•CH3) from the 1-hydroxyethyl group, leading to the formation of a stable acylium ion. Another prominent fragmentation would be the cleavage of the entire hydroxyethyl side chain. The fragmentation of the 1-methylimidazole (B24206) ring itself is expected to follow patterns observed for other methylated imidazoles, which includes the loss of HCN or CH3CN.

Isotopic abundance analysis would show a characteristic pattern for a compound containing carbon, hydrogen, nitrogen, and oxygen. The M+1 peak would be influenced primarily by the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%), while the M+2 peak would be mainly due to the presence of ¹⁸O (0.20%) and the combination of two ¹³C isotopes.

Hypothetical Fragmentation Data for this compound

Fragment Ion Proposed Structure m/z (Monoisotopic)
[M]+• C6H10N2O 126.0793
[M-CH3]+ C5H7N2O+ 111.0558
[M-H2O]+• C6H8N2+• 108.0687

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) would be employed for definitive structural confirmation. In an MS/MS experiment, the protonated molecule [M+H]+ of this compound (exact mass 127.0866) would be selected as the precursor ion and subjected to collision-induced dissociation (CID).

The resulting product ion spectrum would be expected to show characteristic losses that confirm the connectivity of the molecule. A primary loss would be that of a water molecule (H2O), a common neutral loss from protonated alcohols, resulting in a product ion at m/z 109.0759. Another expected fragmentation would be the loss of acetaldehyde (B116499) (CH3CHO) from the side chain, yielding a protonated 1-methylimidazole fragment at m/z 83.0604. The observation of these specific product ions would provide strong evidence for the presence of the 1-hydroxyethyl group attached to the 1-methylimidazole core.

Predicted MS/MS Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss
127.0866 109.0759 H2O (18.0106)

Advanced Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the functional groups and molecular structure of a compound based on its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. C-H stretching vibrations of the methyl and ethyl groups, as well as the imidazole ring, would appear in the 3150-2850 cm⁻¹ region.

The C=N and C=C stretching vibrations of the imidazole ring are expected to produce characteristic bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would likely be observed around 1100-1050 cm⁻¹. Bending vibrations for the methyl and methylene groups would appear in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would provide complementary information. The imidazole ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum and would be expected in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations around 3100 cm⁻¹ would also be Raman active. The symmetric C-C stretching of the side chain and the C-N stretching of the ring would also contribute to the Raman spectrum. Unlike in IR, the O-H stretching band is typically weak in Raman spectra.

Key Predicted Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Functional Group
O-H Stretch 3400-3200 (Broad, Strong) Weak Hydroxyl
Aromatic C-H Stretch 3150-3100 (Medium) Strong Imidazole Ring
Aliphatic C-H Stretch 2980-2850 (Medium) Medium Methyl, Ethyl
C=N / C=C Stretch 1600-1450 (Medium) Strong Imidazole Ring
C-O Stretch 1100-1050 (Strong) Medium Secondary Alcohol

Chemical Reactivity and Derivatization Strategies of 5 1 Hydroxyethyl 1 Methylimidazole

Reactions at the Hydroxyl Group of 5-(1-Hydroxyethyl)-1-methylimidazole

The secondary hydroxyl group in this compound is a versatile site for chemical transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.

Oxidation and Reduction Reactions

The secondary alcohol moiety of this compound can be oxidized to the corresponding ketone, 5-acetyl-1-methylimidazole. This transformation can be achieved using a variety of common oxidizing agents. Conversely, the hydroxyl group can be removed through reduction to yield 5-ethyl-1-methylimidazole.

Oxidation: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this reaction yields 5-acetyl-1-methylimidazole. The choice of oxidant is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the imidazole (B134444) ring. Imidazole rings are generally resistant to oxidation by agents like chromic acid, but can be susceptible to attack by stronger oxidants like perbenzoic acid. pharmaguideline.com

Oxidizing AgentProductTypical Conditions
Pyridinium (B92312) chlorochromate (PCC)5-Acetyl-1-methylimidazoleDichloromethane (DCM), Room temperature
Dess-Martin periodinane (DMP)5-Acetyl-1-methylimidazoleDichloromethane (DCM), Room temperature
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)5-Acetyl-1-methylimidazoleDichloromethane (DCM), -78 °C to Room temperature

Reduction: The hydroxyl group can be removed via reduction to the corresponding alkyl group, affording 5-ethyl-1-methylimidazole. This type of deoxygenation can be challenging and often requires harsh reaction conditions. A common method for the reduction of benzylic and allylic alcohols involves the use of hypophosphorous acid and iodine, which proceeds through a carbocation intermediate. researchgate.net While not a benzylic alcohol, the proximity of the imidazole ring may influence the reaction.

Reducing Agent SystemProductTypical Conditions
Hypophosphorous acid / Iodine5-Ethyl-1-methylimidazoleAcetic acid, Heat
Triethylsilane / Trifluoroacetic acid5-Ethyl-1-methylimidazoleDichloromethane (DCM), Room temperature

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can readily undergo esterification with acylating agents such as acyl chlorides or carboxylic anhydrides to form the corresponding esters. These reactions are typically carried out in the presence of a base to neutralize the acidic byproduct.

Acylating AgentBaseProduct
Acetyl chloridePyridine1-(1-Methyl-1H-imidazol-5-yl)ethyl acetate
Acetic anhydride (B1165640)Triethylamine1-(1-Methyl-1H-imidazol-5-yl)ethyl acetate
Benzoyl chlorideSodium hydroxide (B78521)1-(1-Methyl-1H-imidazol-5-yl)ethyl benzoate

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Alkylating AgentBaseProduct
Methyl iodideSodium hydride5-(1-Methoxyethyl)-1-methylimidazole
Benzyl bromideSodium hydride5-(1-(Benzyloxy)ethyl)-1-methylimidazole

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide ion. To facilitate this reaction, the hydroxyl group must first be converted into a better leaving group. One common strategy is the conversion of the alcohol to a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. Another approach involves reaction with a thionyl chloride to form the corresponding chloro-derivative, which is more susceptible to nucleophilic attack.

Activation of the Hydroxyl Group:

ReagentActivated Intermediate
p-Toluenesulfonyl chloride (TsCl)1-(1-Methyl-1H-imidazol-5-yl)ethyl tosylate
Methanesulfonyl chloride (MsCl)1-(1-Methyl-1H-imidazol-5-yl)ethyl mesylate
Thionyl chloride (SOCl₂)5-(1-Chloroethyl)-1-methylimidazole

Once activated, the intermediate can react with various nucleophiles to introduce a range of functional groups.

NucleophileProduct
Sodium azide (B81097) (NaN₃)5-(1-Azidoethyl)-1-methylimidazole
Sodium cyanide (NaCN)2-(1-Methyl-1H-imidazol-5-yl)propanenitrile
Ammonia (B1221849) (NH₃)1-(1-Methyl-1H-imidazol-5-yl)ethanamine

Reactivity of the Imidazole Nitrogen Atoms in this compound

The imidazole ring of this compound contains two nitrogen atoms. The N-1 position is substituted with a methyl group, making it a tertiary amine. The N-3 nitrogen, however, is a pyridine-like nitrogen with a lone pair of electrons in an sp² hybrid orbital, which is available for reaction.

Alkylation and Acylation Reactions

Alkylation: The N-3 nitrogen atom is nucleophilic and can be alkylated with alkyl halides to form a quaternary imidazolium (B1220033) salt. This reaction introduces a positive charge on the imidazole ring.

Alkylating AgentProduct
Methyl iodide5-(1-Hydroxyethyl)-1,3-dimethyl-1H-imidazol-3-ium iodide
Benzyl bromide3-Benzyl-5-(1-hydroxyethyl)-1-methyl-1H-imidazol-3-ium bromide

Acylation: Acylation of the N-3 nitrogen can be achieved using acyl chlorides or anhydrides. The resulting N-acylimidazolium ion is a highly reactive acylating agent itself and is often used as an intermediate in organic synthesis.

Acylating AgentProduct
Acetyl chloride3-Acetyl-5-(1-hydroxyethyl)-1-methyl-1H-imidazol-3-ium chloride
Benzoyl chloride3-Benzoyl-5-(1-hydroxyethyl)-1-methyl-1H-imidazol-3-ium chloride

Protonation and Basicity Studies

The N-3 nitrogen of the imidazole ring is basic and can be protonated by acids to form an imidazolium salt. The basicity of the imidazole ring is influenced by the substituents. The pKa of the conjugate acid of 1-methylimidazole (B24206) is approximately 7.4. wikipedia.org The presence of the 5-(1-hydroxyethyl) group, which is an electron-donating group, is expected to slightly increase the basicity of the imidazole ring compared to unsubstituted 1-methylimidazole. The pKa of the conjugate acid of this compound would therefore be predicted to be slightly above 7.4.

Protonation Equilibrium:

The degree of protonation at a given pH can be estimated using the Henderson-Hasselbalch equation. This basicity is a key feature, as it influences the molecule's solubility in aqueous media and its ability to participate in acid-base catalysis.

CompoundpKa of Conjugate Acid (Predicted)
1-Methylimidazole~7.4
This compound>7.4

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring of this compound

The imidazole ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic attack. The nature and position of the existing substituents, namely the 1-methyl and the 5-(1-hydroxyethyl) groups, play a crucial role in directing incoming electrophiles. Nucleophilic substitutions on the imidazole ring are less common and typically require the presence of a good leaving group or activation of the ring.

Regioselectivity in Imidazole Ring Functionalization

The regioselectivity of electrophilic substitution on the imidazole ring is primarily governed by the electronic effects of the substituents. The 1-methyl group is an electron-donating group, which activates the ring towards electrophilic attack. The 5-(1-hydroxyethyl) group also influences the electron distribution within the ring. In 1-methylimidazole, electrophilic substitution preferentially occurs at the C4 and C5 positions, with the C2 position being less reactive due to the adjacent electron-withdrawing nature of the pyridinic nitrogen.

For this compound, the C4 position is the most likely site for electrophilic attack. The C2 position is also a potential site for substitution, particularly under certain reaction conditions or with specific electrophiles. The precise regioselectivity can be influenced by steric hindrance from the existing side chain and the nature of the electrophile and reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

PositionPredicted Reactivity towards ElectrophilesRationale
C2ModerateAdjacent to two nitrogen atoms, but can be activated under certain conditions.
C4HighActivated by the 1-methyl group and less sterically hindered than C5.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

In the context of this compound, the hydroxyethyl (B10761427) group can potentially act as a directing group. The hydroxyl proton can be abstracted by the strong base, and the resulting lithiated species can direct metallation to the adjacent C4 position. Subsequent reaction with an electrophile would introduce a substituent specifically at the C4 position. This strategy offers a high degree of control over the regioselectivity of the substitution.

Functionalization of the Hydroxyethyl Side Chain

The hydroxyethyl side chain of this compound provides a versatile handle for a variety of chemical transformations. The primary alcohol can be oxidized, esterified, or converted to other functional groups, allowing for the synthesis of a diverse range of derivatives.

Table 2: Potential Functionalization Reactions of the Hydroxyethyl Side Chain

Reaction TypeReagents and ConditionsPotential Products
OxidationPCC, DMP, Swern oxidation5-Acetyl-1-methylimidazole
EsterificationAcyl chlorides, carboxylic anhydrides, in the presence of a baseEster derivatives
EtherificationAlkyl halides, in the presence of a baseEther derivatives
Conversion to HalideSOCl₂, PBr₃5-(1-Chloroethyl)-1-methylimidazole, 5-(1-Bromoethyl)-1-methylimidazole

These functionalizations of the side chain can be used to modulate the physicochemical properties of the molecule, such as its solubility, lipophilicity, and biological activity.

Development of Novel Derivatization Strategies for Advanced Chemical Research

The development of novel derivatization strategies for this compound is crucial for expanding its applications in various fields of chemical research. Combining the functionalization of both the imidazole ring and the hydroxyethyl side chain can lead to the creation of complex and highly functionalized molecules.

For instance, a sequential derivatization approach could involve an initial electrophilic substitution on the imidazole ring, followed by functionalization of the hydroxyethyl side chain. Alternatively, a directed ortho-metallation strategy could be employed to introduce a substituent at the C4 position, followed by modification of the side chain.

Furthermore, the development of one-pot or multicomponent reactions involving this compound could provide efficient and atom-economical routes to novel derivatives. These advanced derivatization strategies will undoubtedly pave the way for the discovery of new applications for this versatile imidazole derivative in areas such as medicinal chemistry, materials science, and catalysis.

Role of 5 1 Hydroxyethyl 1 Methylimidazole in Complex Organic Synthesis

5-(1-Hydroxyethyl)-1-methylimidazole as a Versatile Building Block

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent functional groups. The imidazole (B134444) core, being an electron-rich aromatic system, is amenable to various substitution reactions. The secondary alcohol provides a handle for oxidation, esterification, etherification, and introduction of other functional groups, while the methyl group at the N-1 position influences the electronic properties and steric environment of the imidazole ring.

The synthesis of functionalized 1H-imidazoles is a cornerstone of modern heterocyclic chemistry. Methodologies for constructing the imidazole ring often involve multi-step sequences or multi-component reactions. Once formed, the imidazole core can be further elaborated. This compound can be envisioned as a key starting material for a variety of more complex heterocyclic systems. For instance, the hydroxyl group can be oxidized to a ketone, which can then participate in condensation reactions to form fused heterocyclic systems. Alternatively, the hydroxyl group can be converted into a leaving group, facilitating nucleophilic substitution to introduce a wide range of functionalities at the ethyl side chain.

Recent advancements in imidazole synthesis have focused on transition-metal-free methods, such as base-mediated deaminative coupling of benzylamines and nitriles, to produce polysubstituted imidazoles rsc.org. While this method builds the imidazole core, pre-functionalized building blocks like this compound offer a more direct route to specific target molecules. The presence of the hydroxyethyl (B10761427) group allows for post-synthetic modifications, expanding the diversity of accessible imidazole derivatives.

The following table illustrates potential synthetic transformations of this compound for the synthesis of other heterocyclic compounds.

Starting MaterialReagents and ConditionsProductHeterocyclic System
This compound1. PCC, CH₂Cl₂2. Hydrazine, EtOH, reflux5-(1-Hydrazonoethyl)-1-methylimidazoleImidazole-pyrazole conjugate
This compound1. TsCl, Pyridine2. NaN₃, DMF5-(1-Azidoethyl)-1-methylimidazolePrecursor for triazoles
This compoundLawesson's reagent, Toluene, reflux5-(1-Thioethyl)-1-methylimidazoleThio-functionalized imidazole

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. While no specific total synthesis has been reported that explicitly uses this compound, its structural motifs are present in various natural products. The imidazole core is a key feature of alkaloids like pilocarpine and histamine. The chiral hydroxyethyl side chain is a common feature in polyketide and non-ribosomal peptide natural products.

The divergent total synthesis of enmein-type natural products, for example, showcases the complexity and multi-step nature of synthesizing intricate molecular architectures chemrxiv.org. In such syntheses, the use of pre-functionalized and chiral building blocks is crucial for efficiency. This compound could potentially serve as a key fragment in the synthesis of natural products or their analogs, where the imidazole ring could be introduced late-stage, or the chiral side chain could be used to induce stereoselectivity in subsequent reactions.

Retrosynthetic Analysis Involving this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. It involves mentally deconstructing a target molecule into simpler, commercially available starting materials. When a target molecule contains a 1-methyl-5-substituted imidazole moiety with a chiral secondary alcohol, this compound emerges as a logical and strategic "synthon" or synthetic equivalent.

Consider a hypothetical target molecule, a complex pharmaceutical agent containing a chiral ether linked to a 1-methylimidazole (B24206) core. A retrosynthetic analysis would disconnect the ether bond, identifying an alcohol and an alkyl halide as the precursors. If the alcohol component is this compound, this significantly simplifies the synthetic plan, as a key chiral center and the heterocyclic core are present in a single building block.

Hypothetical Retrosynthetic Analysis:

This approach highlights the value of having readily available, functionalized building blocks in streamlining synthetic routes and reducing the number of steps required to reach a complex target.

Application of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.

The functional groups of this compound make it a potential candidate for participation in MCRs. The imidazole ring itself can act as a nucleophile or be involved in cycloaddition reactions. The hydroxyl group can participate in reactions such as the Passerini or Ugi reactions, which are classic examples of MCRs that involve an alcohol, a carbonyl compound, an isocyanide, and in the case of the Ugi reaction, a primary amine.

While specific examples of MCRs utilizing this compound are not prevalent in the literature, its potential can be inferred from the vast body of work on MCRs for the synthesis of heterocyclic compounds. For instance, a three-component reaction of hydroxylamine hydrochloride with aldehydes and β-oxoesters is used to form isoxazole derivatives ufms.br. Similarly, the development of five-component reactions for the synthesis of complex heterocyclic systems is an active area of research nih.gov. The presence of both a nucleophilic heterocycle and a reactive hydroxyl group in this compound suggests its potential for the discovery of novel MCRs.

The following table outlines a hypothetical multi-component reaction involving this compound.

Reactant 1Reactant 2Reactant 3ProductReaction Type
This compoundBenzaldehydePhenylisocyanideα-Acyloxy amide derivative of the imidazolePasserini Reaction

Strategies for Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

The presence of a stereocenter in this compound makes it a valuable chiral precursor for asymmetric synthesis. Enantiomerically pure starting materials are essential for the synthesis of single-enantiomer drugs and other chiral molecules.

One key strategy is to use the chiral hydroxyl group to direct the stereochemical outcome of subsequent reactions. This can be achieved by converting the alcohol into a chiral auxiliary, which can then be used to control the facial selectivity of reactions on other parts of the molecule. After the desired stereochemistry is established, the auxiliary can be cleaved.

Another approach is to utilize the inherent chirality of this compound in reactions where the stereocenter influences the transition state of a bond-forming reaction, leading to the preferential formation of one diastereomer. For example, the chiral alcohol could act as a ligand for a metal catalyst, creating a chiral environment that induces enantioselectivity in a catalyzed reaction. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reactions highlights the use of chiral catalysts to control stereochemistry in imidazole synthesis nih.gov. In a similar vein, an enantiomerically pure this compound could itself impart stereocontrol.

Furthermore, enzymatic resolutions or asymmetric synthesis of this compound itself would provide access to enantiopure forms of this building block, further enhancing its utility in the synthesis of chiral targets. The enantioselective hydrogenation of prochiral olefins is a powerful method for creating chiral centers, and similar strategies could be envisioned for the synthesis of enantiopure this compound nih.gov.

Advanced Analytical Methodologies for 5 1 Hydroxyethyl 1 Methylimidazole

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. ijprajournal.com For 5-(1-Hydroxyethyl)-1-methylimidazole, various chromatographic techniques are utilized to assess its purity and concentration.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile compounds like this compound. scispace.comamazonaws.com Method development focuses on optimizing separation efficiency, peak shape, and analysis time. Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. scispace.com

The development of a robust HPLC method involves the careful selection of several key parameters:

Stationary Phase: A C18 (octadecylsilyl) column is frequently the first choice due to its versatility and wide applicability for separating compounds of diverse polarity. scispace.comresearchgate.net

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. wiley.comsielc.com The buffer's pH is a critical parameter that can be adjusted to control the retention time and peak shape of ionizable compounds like imidazoles. nih.gov Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve optimal separation of the main compound from its impurities within a reasonable timeframe. nih.govptfarm.pl

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set to the absorbance maximum of the imidazole (B134444) ring, typically around 215-230 nm, to ensure high sensitivity. researchgate.netresearchgate.net

Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for ensuring reproducible retention times and peak shapes. nih.gov

The goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradation products. uobasrah.edu.iq

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Imidazole Derivatives

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 20 mM Potassium Dihydrogen Phosphate (B84403), pH 3.5)
Mobile Phase B Acetonitrile or Methanol (B129727)
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. researchgate.net However, imidazole derivatives like this compound are often polar and non-volatile, making direct GC analysis challenging. mdpi.comchromatographyonline.com To overcome this, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. mdpi.comdoi.org

Common derivatization strategies for imidazole-containing compounds involve reacting them with agents like isobutyl chloroformate in the presence of a catalyst such as pyridine. gdut.edu.cnnih.gov This process masks the polar functional groups (like the hydroxyl group in this case), increasing the compound's volatility.

Once derivatized, the sample is introduced into the GC system.

Separation: The separation occurs in a capillary column, often coated with a nonpolar stationary phase like 5% phenyl-methylpolysiloxane. researchgate.net

Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. researchgate.net For identification purposes, GC is often coupled with a mass spectrometer (GC-MS). researchgate.netgdut.edu.cn

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound contains a chiral center, it exists as a pair of enantiomers. The determination of enantiomeric excess (ee), which measures the purity of a single enantiomer, is crucial in pharmaceutical analysis. heraldopenaccess.us Chiral HPLC is the predominant method for this purpose. researchgate.netnih.gov

This technique uses a Chiral Stationary Phase (CSP) that can interact differently with each enantiomer, leading to their separation. heraldopenaccess.us

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OJ, Lux Amylose-2), are widely used and have proven effective for separating a broad range of chiral imidazole derivatives. ptfarm.plresearchgate.netresearchgate.net These phases create a chiral environment where the enantiomers form transient, diastereomeric complexes with different stabilities, resulting in different retention times.

Mobile Phase: The choice of mobile phase is critical for achieving enantioseparation. Both normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes (e.g., acetonitrile) can be employed. ptfarm.plresearchgate.net Small amounts of additives, like diethylamine, are sometimes included to improve peak shape. ptfarm.pl

Detection: UV detection is typically used for quantification. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

The development of an effective chiral separation method can be influenced by several factors, including the type of CSP, mobile phase composition, and column temperature, all of which can affect the resolution and elution order of the enantiomers. researchgate.netnih.gov

Coupling of Chromatography with Mass Spectrometry (LC-MS, GC-MS)

Hyphenated techniques that couple chromatography with mass spectrometry (MS) provide a powerful tool for both quantification and structural identification. ijprajournal.commetfop.edu.inglobalresearchonline.net The chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection, providing information on their mass-to-charge ratio.

Development of Highly Sensitive Detection Methods

For detecting trace-level impurities or quantifying compounds in complex matrices, highly sensitive methods are required. LC-MS and GC-MS, particularly when using tandem mass spectrometry (MS/MS), offer exceptional sensitivity and selectivity. mdpi.comresearchgate.net

In LC-MS, an electrospray ionization (ESI) source is commonly used, which is well-suited for polar molecules like imidazole derivatives. nih.govmdpi.com The mass spectrometer can be operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. nih.gov This highly specific detection method significantly reduces background noise and allows for very low limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For instance, LC-MS/MS methods developed for similar imidazole compounds have achieved LOQs in the low nanogram per milliliter (ng/mL) or even sub-microgram per liter (µg/L) range. nih.govnih.gov

Table 2: Exemplary Performance of Sensitive LC-MS/MS Methods for Imidazole Derivatives

Compound TypeTechniqueIonization ModeLimit of Quantification (LOQ)
Imidazole H3 AntagonistLC-MSPositive ESI2.61 ng/mL nih.gov
4(5)-MethylimidazoleHPLC-MS/MSPositive ESI0.3 µg/L nih.gov
Temozolomide Metabolite (MTIC)LC/ESI/MS/MSPositive Ion, SRM10 ng/mL nih.gov

This table presents data for analogous compounds to illustrate the sensitivity achievable with LC-MS techniques.

Impurity Profiling and Identification in this compound Samples

Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance. ijprajournal.commetfop.edu.in LC-MS and GC-MS are indispensable tools for this task. metfop.edu.in These techniques allow for the separation and detection of impurities that may originate from starting materials, by-products of the synthesis, or degradation of the final product. metfop.edu.inglobalresearchonline.net

The process typically involves:

Separation: An optimized chromatographic method (HPLC or GC) is used to separate the main compound from all potential impurities. thermofisher.com

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (ToF) or Orbitrap analyzers, provides highly accurate mass measurements. wiley.commdpi.comthermofisher.com This accuracy allows for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation. thermofisher.com

Structural Confirmation: Tandem mass spectrometry (MS/MS) is used to fragment the impurity ions. The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the proposed structure. globalresearchonline.netthermofisher.com

By comparing the impurity profile across different batches, manufacturers can ensure process consistency and product quality. waters.com This comprehensive analysis is essential for meeting regulatory requirements and ensuring the safety and efficacy of the final pharmaceutical product. metfop.edu.innih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) stands as a powerful analytical technique for the separation of ionic species based on their differential migration rates in an electric field. This high-efficiency separation method is particularly well-suited for the analysis of small molecules such as this compound, offering advantages of high resolution, short analysis times, and minimal sample and reagent consumption. The fundamental principle of CE lies in the application of a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). Under the influence of the electric field, analytes migrate through the capillary at velocities dependent on their electrophoretic mobility and the electroosmotic flow (EOF) of the BGE.

The separation of imidazole derivatives, a class of compounds to which this compound belongs, has been successfully demonstrated using various modes of CE. nih.gov For instance, Capillary Zone Electrophoresis (CZE) is a common mode where the separation is based on the charge-to-size ratio of the analytes. Given the presence of a basic imidazole ring, this compound is expected to be protonated in acidic buffer systems, rendering it amenable to CZE analysis.

In a typical CZE method for the analysis of this compound, a fused-silica capillary is employed with a suitable BGE. The selection of the BGE is critical for achieving optimal separation. A common choice for the analysis of basic compounds like imidazole derivatives is a low pH buffer, such as a phosphate buffer. nih.gov The low pH ensures the complete protonation of the analyte and suppresses the ionization of silanol (B1196071) groups on the capillary wall, thereby reducing analyte-wall interactions and improving peak shape. Detection is often accomplished using a diode array detector (DAD) set at a wavelength where the imidazole ring exhibits significant absorbance.

To enhance the separation efficiency and selectivity, especially in complex matrices or for chiral separations, modifiers can be added to the BGE. For example, cyclodextrins can be incorporated as chiral selectors for the enantiomeric resolution of chiral imidazole derivatives. nih.gov Although this compound is not chiral, this highlights the versatility of CE in handling various analytical challenges within this class of compounds.

The table below outlines a hypothetical, yet scientifically plausible, set of parameters for the CZE analysis of this compound.

ParameterCondition
InstrumentCapillary Electrophoresis System with DAD
CapillaryFused-silica, 50 µm i.d., 60 cm total length (52 cm effective length)
Background Electrolyte (BGE)50 mM Sodium Phosphate Buffer, pH 2.5
Applied Voltage+25 kV
InjectionHydrodynamic, 50 mbar for 5 s
Temperature25 °C
Detection Wavelength210 nm
Expected Migration Time5 - 10 min

Quantitative Spectroscopic Methods for Concentration Determination

Quantitative spectroscopic methods, particularly UV-Vis spectrophotometry, provide a straightforward and accessible approach for determining the concentration of this compound in solution. This technique is based on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. The imidazole ring system, being an aromatic heterocycle, exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis absorption spectrum of imidazole and its derivatives typically shows one or more absorption bands. For instance, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The position and intensity of these absorption maxima can be influenced by the substituents on the imidazole ring and the solvent used. It is anticipated that this compound would exhibit a similar absorption profile. The primary absorption is due to π → π* electronic transitions within the aromatic ring. researchgate.net

For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law. To determine the concentration of this compound in an unknown sample, a calibration curve is first constructed. This is achieved by preparing a series of standard solutions of the pure compound at known concentrations and measuring their absorbance at the selected λmax. A plot of absorbance versus concentration should yield a linear relationship, the slope of which is the molar absorptivity (ε), a constant that is characteristic of the compound at a specific wavelength.

The table below presents hypothetical data for the construction of a calibration curve for the quantitative analysis of this compound using UV-Vis spectrophotometry.

Standard Concentration (mg/L)Absorbance at λmax (e.g., 210 nm)
1.00.125
2.50.312
5.00.625
7.50.938
10.01.250

From such data, a linear regression analysis would be performed to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept (which should be close to zero). The concentration of an unknown sample can then be determined by measuring its absorbance and calculating the concentration using this equation. The robustness of this method relies on the purity of the standards and the absence of interfering substances that absorb at the same wavelength.

Catalytic Applications and Interactions of 5 1 Hydroxyethyl 1 Methylimidazole

Role of 5-(1-Hydroxyethyl)-1-methylimidazole as a Ligand in Organometallic Catalysis

As a substituted imidazole (B134444), this compound is expected to be an effective ligand for a variety of transition metals. The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it a potent sigma-donor for coordination to a metal center. This coordination can stabilize the metal in various oxidation states, a crucial aspect for catalytic activity. In catalytic cycles, such ligands can influence the electronic properties of the metal, thereby modulating its reactivity.

The substituents on the imidazole ring, namely the 1-methyl and 5-(1-hydroxyethyl) groups, are anticipated to play a significant role in the catalytic performance of the resulting organometallic complexes. The 1-methyl group enhances the electron-donating ability of the imidazole ring, which can, in turn, increase the electron density on the metal center. This heightened electron density can facilitate oxidative addition steps in a catalytic cycle. The 5-(1-hydroxyethyl) group introduces a hydroxyl functionality that can engage in hydrogen bonding. This feature could influence the secondary coordination sphere of the complex, potentially leading to enhanced selectivity in catalytic transformations.

While direct experimental data on organometallic complexes of this compound is not extensively available in the current literature, the behavior of analogous 1-methylimidazole (B24206) complexes provides a basis for predicting its coordination chemistry. For instance, 1-methylimidazole is known to form stable complexes with various transition metals, acting as a key component in catalysts for reactions like Suzuki cross-coupling when functionalized onto a support material. nih.gov The table below outlines the anticipated coordination properties of this compound based on the known characteristics of similar ligands.

PropertyAnticipated Characteristic of this compound as a Ligand
Coordination Site Nitrogen atom at the 3-position of the imidazole ring
Electronic Effect Strong sigma-donor, enhanced by the 1-methyl group
Steric Hindrance Moderate, influenced by the 5-(1-hydroxyethyl) group
Secondary Interactions Potential for hydrogen bonding via the hydroxyl group
Expected Complex Geometry Dependent on the metal center and other ligands (e.g., tetrahedral, square planar, octahedral)

This table presents predicted properties based on the general behavior of substituted imidazoles as ligands in organometallic complexes.

Imidazole-Based Catalysts Derived from this compound

Beyond its direct use as a ligand, this compound can serve as a precursor for the synthesis of more complex catalytic entities, most notably N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have gained prominence as ligands in organometallic catalysis due to their strong sigma-donating properties and their ability to form robust bonds with metal centers.

The synthesis of an NHC from this compound would typically involve the deprotonation of the corresponding imidazolium (B1220033) salt at the C2 position. The resulting carbene would feature the 1-methyl and 5-(1-hydroxyethyl) substituents. These substituents would influence the steric and electronic properties of the NHC, and consequently, the activity and selectivity of its metal complexes in catalysis. The development of new imidazolium salts as precursors to NHCs is a key area of research in catalyst design. upenn.edu

The hydroxyl group in the 5-(1-hydroxyethyl) substituent offers a handle for further functionalization. For example, it could be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and reuse. The table below summarizes the potential types of catalysts that could be derived from this compound.

Catalyst TypeDescriptionPotential Advantages
N-Heterocyclic Carbene (NHC) Ligand Formed by deprotonation of the corresponding imidazolium salt at C2.Strong M-C bond, high thermal stability, tunable steric and electronic properties.
Immobilized Catalyst Anchored to a solid support via the hydroxyl group.Ease of separation from the reaction mixture, potential for recyclability.
Chiral Ligand If the 1-hydroxyethyl group is resolved into its enantiomers.Application in asymmetric catalysis to produce enantiomerically enriched products.

This table outlines potential catalyst types derived from this compound based on established principles of catalyst design.

Mechanistic Studies of Catalytic Reactions Involving this compound

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, the catalytic cycle would likely follow the well-established steps of oxidative addition, transmetalation, and reductive elimination.

The imidazole ligand would remain coordinated to the palladium center throughout the cycle, influencing the rates of each step. The electron-rich nature of the 1-methylimidazole moiety would be expected to promote the initial oxidative addition of an aryl halide to the Pd(0) center. The steric bulk of the ligand could play a role in the selectivity of this step. During the transmetalation and reductive elimination steps, the ligand's electronic and steric properties would continue to be influential.

The hydroxyl group of the 5-(1-hydroxyethyl) substituent could participate in the catalytic cycle through hydrogen bonding interactions with substrates or reagents, potentially directing the stereochemical outcome of the reaction if a chiral version of the ligand is used. The imidazole moiety in biological systems, such as in the amino acid histidine, is known to act as a proton shuttle and catalytic residue in enzymes, highlighting the versatile roles such functional groups can play. nih.gov

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below, illustrating the potential role of an L-Pd(0) catalyst where L could be this compound.

StepDescriptionRole of the Imidazole Ligand
Oxidative Addition An aryl halide (R-X) adds to the Pd(0) center to form a Pd(II) complex.The electron-donating nature of the ligand facilitates this step.
Transmetalation An organoboron reagent (R'-B(OR)2) transfers its organic group to the Pd(II) complex.The ligand influences the rate and efficiency of this transfer.
Reductive Elimination The two organic groups (R and R') couple and are eliminated from the palladium, regenerating the Pd(0) catalyst.The ligand's properties affect the ease of this final product-forming step.

This table describes a plausible catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for palladium-imidazole complexes.

Electrochemical Properties and Redox Chemistry of this compound

The electrochemical behavior of imidazole derivatives is of interest for their potential applications in areas such as redox catalysis and materials science. The redox chemistry of this compound is expected to be centered on the imidazole ring, which can undergo both oxidation and reduction processes.

The presence of substituents on the imidazole ring can significantly affect its redox potentials. Electron-donating groups, such as the 1-methyl and 5-(1-hydroxyethyl) groups, are generally expected to lower the oxidation potential of the imidazole ring, making it more susceptible to oxidation. Conversely, these groups would likely make the reduction of the ring more difficult. The electrochemical reduction of imidazolium cations to form N-heterocyclic carbenes is a known process and represents a key aspect of their chemistry. researchgate.net

Electrochemical ParameterHypothetical Value for this compoundRationale
Oxidation Potential (Epa) +1.2 V vs. Ag/AgClElectron-donating groups lower the oxidation potential compared to unsubstituted imidazole.
Reduction Potential (Epc) -1.8 V vs. Ag/AgClElectron-donating groups make reduction more difficult.
Redox Reversibility Likely irreversibleOxidation and reduction of the imidazole ring often lead to subsequent chemical reactions.

This table presents hypothetical electrochemical data based on the expected influence of substituents on the redox properties of the imidazole ring.

Supramolecular Chemistry and Materials Science Considerations for 5 1 Hydroxyethyl 1 Methylimidazole

Hydrogen Bonding Networks in Crystalline 5-(1-Hydroxyethyl)-1-methylimidazole

The molecular structure of this compound, featuring a hydroxyl group (-OH) as a hydrogen bond donor and the nitrogen atom of the imidazole (B134444) ring as a potential acceptor, suggests the capacity for forming extensive hydrogen bonding networks in the crystalline state. In related imidazole compounds, such as 1H-imidazole-1-methanol, O—H···N hydrogen bonds are the primary interactions that dictate the supramolecular architecture, often leading to the formation of macrocyclic structures. nih.govnsf.gov However, without experimental crystallographic data for this compound, the specific geometry, connectivity, and dimensionality of its hydrogen bonding network cannot be determined. Key parameters such as bond distances, angles, and the interplay with other weaker interactions like C—H···O or π–π stacking remain unknown.

Crystal Engineering and Polymorphism Studies of this compound

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound, this would involve a systematic study of how different crystallization conditions (e.g., solvent, temperature, pressure) influence the resulting crystal packing.

A crucial aspect of crystal engineering is the investigation of polymorphism, the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and stability. There are currently no published studies on the polymorphic behavior of this compound. Such a study would be essential for any potential applications of this compound in materials science or pharmaceuticals, as controlling the polymorphic form is often critical for performance and reproducibility.

Host-Guest Chemistry Involving this compound

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. The imidazole moiety is a known component in various supramolecular systems, capable of participating in coordination bonds, hydrogen bonds, and π–π interactions to bind guests. nih.gov For instance, imidazole derivatives have been incorporated into larger host structures to create specific binding cavities.

However, there is no available research detailing the role of this compound as either a host or a guest in such systems. Investigations would be needed to explore its potential to form inclusion complexes, where it might be encapsulated within a larger host like a cyclodextrin or a calixarene, or its ability to act as a host for smaller guest molecules.

Self-Assembly Principles and Architecture of this compound Systems

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. While the self-assembly of related imidazolium-based ionic liquids, particularly those with long alkyl chains, has been studied, these systems are structurally and electronically distinct from the neutral this compound molecule. acs.orgnih.gov Research on these related compounds shows that the introduction of a hydroxyethyl (B10761427) group can influence aggregation behavior and critical micelle concentration. nih.govresearchgate.net

For this compound, the principles governing its self-assembly in solution or at interfaces have not been reported. The interplay between hydrogen bonding from the hydroxyethyl group and the polar imidazole ring would be expected to direct the formation of specific supramolecular architectures. However, without experimental data from techniques such as spectroscopy, microscopy, or scattering, the nature of any self-assembled structures remains speculative.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(1-Hydroxyethyl)-1-methylimidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1-methylimidazole derivatives are often synthesized using alkylation agents (e.g., hydroxyethyl halides) under controlled pH and temperature. Catalysts such as 4-ethoxypyridine 1-oxide or 1-methylimidazole itself can accelerate reactions . Reaction optimization should focus on solvent polarity (e.g., THF, DMF), stoichiometry of reagents, and reaction time. Evidence from β-carrageenan polymeric matrix synthesis suggests reflux conditions (160 min in THF) improve stability and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the hydroxyethyl group’s position and methyl substitution on the imidazole ring. Peaks near δ 2.5–3.5 ppm (methyl group) and δ 4.0–4.5 ppm (hydroxyethyl protons) are diagnostic .
  • IR Spectroscopy : Stretching vibrations at ~3200–3500 cm1^{-1} (O–H) and ~1600 cm1^{-1} (C=N imidazole ring) confirm functional groups .
  • Elemental Analysis : Matches between calculated and experimental C/H/N/O percentages validate purity (>98% recommended for research use) .

Q. What are the stability considerations for this compound during storage?

  • Methodological Answer : Hydrolysis is a major degradation pathway. The compound should be stored anhydrous (under nitrogen or argon) at –20°C to prevent hydrolysis of the hydroxyethyl group to acetic acid derivatives. Stability studies using HPLC or TLC can monitor degradation; accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize racemization?

  • Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts or metal-ligand complexes) can control stereochemistry. For example, using (R)- or (S)-BINOL-derived catalysts during alkylation steps reduces racemization. UV-Vis monitoring during synthesis (as in β-carrageenan composites) helps track intermediate formation and adjust reaction kinetics .

Q. What strategies address contradictory bioactivity data in antibacterial studies involving this compound?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values against S. aureus may arise from strain variability, compound purity, or assay conditions (e.g., broth microdilution vs. agar diffusion). Researchers should:

  • Validate purity via HPLC (>99%) and control for endotoxins.
  • Use standardized CLSI (Clinical Laboratory Standards Institute) protocols.
  • Compare results with structurally similar controls (e.g., 1-methylimidazole-porphyrin complexes, which show enhanced activity due to improved membrane penetration) .

Q. How does this compound interact with biological targets, and what computational methods predict its binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with bacterial enzymes (e.g., penicillin-binding proteins). The hydroxyethyl group’s hydrogen-bonding capacity and imidazole’s π-π stacking with aromatic residues (e.g., Tyr in active sites) are critical. Studies on analogous compounds (e.g., 5-COOH-3MPP complexes) suggest substituent bulkiness impacts binding pocket accessibility .

Q. What advanced analytical methods resolve by-products formed during this compound synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identifies low-abundance by-products (e.g., sulfonamide derivatives from sulfonyl chloride intermediates) .
  • X-ray Crystallography : Resolves structural ambiguities in crystalline by-products (e.g., methyl positional isomers) .
  • Isotopic Labeling : 13^{13}C or 2^{2}H labeling tracks reaction pathways and quantifies unwanted substitutions .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationReflux in THF, UV-Vis monitoring
Stereochemical AnalysisChiral HPLC, CD Spectroscopy
Degradation MonitoringAccelerated aging tests, TLC/HPLC
Bioactivity ValidationCLSI-compliant MIC assays, strain controls

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